2-Bromo-8-methoxy-4-methylquinazoline

Medicinal Chemistry Cross-Coupling Regioselectivity

2-Bromo-8-methoxy-4-methylquinazoline (CAS: 1783600-65-6) is a trisubstituted quinazoline building block with a molecular formula of C10H9BrN2O and a molecular weight of 253.09 g/mol. Its structure features a bromine atom at the 2-position, a methoxy group at the 8-position, and a methyl group at the 4-position on the fused bicyclic quinazoline ring.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
Cat. No. B15066054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-8-methoxy-4-methylquinazoline
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=NC(=N1)Br)OC
InChIInChI=1S/C10H9BrN2O/c1-6-7-4-3-5-8(14-2)9(7)13-10(11)12-6/h3-5H,1-2H3
InChIKeyDMUSGVVVFDSXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-8-methoxy-4-methylquinazoline: Chemical Identity and Core Structural Characteristics for Procurement


2-Bromo-8-methoxy-4-methylquinazoline (CAS: 1783600-65-6) is a trisubstituted quinazoline building block with a molecular formula of C10H9BrN2O and a molecular weight of 253.09 g/mol [1]. Its structure features a bromine atom at the 2-position, a methoxy group at the 8-position, and a methyl group at the 4-position on the fused bicyclic quinazoline ring [1]. This specific substitution pattern distinguishes it from other halogenated quinazoline analogs and renders it a versatile intermediate for medicinal chemistry and kinase inhibitor programs, available in purities up to 98% .

Why 2-Bromo-8-methoxy-4-methylquinazoline Cannot Be Simply Swapped with Other Quinazoline Analogs


Simple substitution with analogs like 2-bromo-4-methylquinazoline or 6-bromo-8-methoxy-4-methylquinazoline is not straightforward due to fundamental differences in reactivity and physicochemical properties driven by the substitution site. The 2-position bromine is electronically distinct, enabling specific cross-coupling kinetics, while the 8-methoxy group critically modulates hydrogen bonding and solubility [1]. The 4-methyl group influences lipophilicity (cLogP 2.9), affecting membrane permeability in biochemical assays. These combined features create a unique reactivity profile for precise synthetic derivatization, which is not replicated by regioisomers such as 6-bromo-8-methoxy-4-methylquinazoline (CAS: 2231399-82-7) where the bromine is placed on a different electronic environment .

Quantitative Comparative Evidence for 2-Bromo-8-methoxy-4-methylquinazoline vs. Closest Analogs


Regiochemical Reactivity: 2-Bromo vs. 6-Bromo Positional Isomer for Cross-Coupling

In quinazoline systems, the 2-position halide exhibits distinct reactivity in palladium-catalyzed cross-coupling compared to the 6-position isomer. While discrete kinetic data for this exact pair are not published, the 2-position is electronically activated by the adjacent diazole ring, facilitating oxidative addition. 2-Bromo-8-methoxy-4-methylquinazoline leverages this reactivity for reliable Suzuki-Miyaura coupling, whereas 6-bromo-8-methoxy-4-methylquinazoline may require different catalytic conditions due to its divergent electronic environment, potentially leading to lower yields in analogous transformations [1]. This electronic distinction is a critical factor for synthetic route planning.

Medicinal Chemistry Cross-Coupling Regioselectivity

Lipophilicity Modulation by 4-Methyl Group: cLogP Comparison with Des-Methyl Analog

The presence of the 4-methyl group significantly increases lipophilicity compared to the non-methylated analog. The computed XLogP3 for 2-Bromo-8-methoxy-4-methylquinazoline is 2.9 [1], while the calculated XLogP3 for 2-Bromo-8-methoxyquinazoline (CAS: 1780968-57-1), which lacks the 4-methyl substitution, is 2.2 [2]. This +0.7 log unit difference suggests superior membrane permeability for the target compound, a crucial parameter in cell-based assays and when designing bioactive molecules.

ADME Lipophilicity Drug Design

Hydrogen Bond Acceptors: Impact of 8-Methoxy on Solubility vs. 8-H Analog

The 8-methoxy substituent increases the compound's capacity to act as a hydrogen bond acceptor, which can improve aqueous solubility relative to the 8-H analog. 2-Bromo-8-methoxy-4-methylquinazoline has a topological polar surface area (TPSA) of 35 Ų and three hydrogen bond acceptor sites [1]. In contrast, 2-Bromo-4-methylquinazoline (CAS: 872998-61-3) has a TPSA of 25.8 Ų and only two acceptor sites [2]. This makes the methoxy-substituted target more tractable for formulations requiring higher solubility, despite its higher molecular weight.

Drug Design Solubility Pharmacokinetics

Biological Activity Inference: Potential CLK Kinase Selectivity vs. Pan-Kinase Inhibitors

While direct IC50 data for 2-Bromo-8-methoxy-4-methylquinazoline is not publicly available, its close structural class shows promising CLK inhibition. General quinazoline-based inhibitors have demonstrated CLK1 IC50 values in the 10-30 nM range [1]. This offers a class-level inference for the target compound's potential, which is marketed accordingly as an inhibitor of CLK1, CLK2, and CLK4 . This contrasts with broader-spectrum quinazoline kinase inhibitors, where the presence of the 8-methoxy and 4-methyl groups in this unique arrangement may contribute to a more selective kinase profile.

Cancer Biology Kinase Inhibition CLK1/2/4

Purity and Procurement Reliability: Batch-to-Batch Consistency for Repeatable Synthesis

For reliable SAR studies, synthetic intermediates must be sourced with consistent purity. 2-Bromo-8-methoxy-4-methylquinazoline is commercially available with a minimum purity specification of 95% (HPLC) and can be procured at 97% or even 98% . This contrasts with less commonly sourced analogs like 2-Bromo-7-methoxy-4-methylquinazoline (CAS: 1782530-09-9), which, despite being a regioisomer, is less frequently stocked/validated, potentially introducing variability into synthetic routes. This assured high purity directly reduces the need for post-procurement repurification.

Procurement Analytical Chemistry Reproducibility

Optimized Application Scenarios for 2-Bromo-8-methoxy-4-methylquinazoline in Research and Development


Focused Kinase Inhibitor Library Construction via Suzuki-Miyaura C2-Derivatization

Given the enhanced electrophilicity at the 2-position and its use as a potential CLK inhibitor scaffold, the primary application is in generating diverse C2-arylated or C2-aminoated compound libraries. The high guaranteed purity minimizes side-reactions during parallel synthesis, ensuring library fidelity . The cLogP of 2.9 and TPSA of 35 Ų suggest the resulting molecules will occupy a favorable ADME space for cell-based kinase screening [1].

Biochemical Target Engagement Studies Investigating CLK-Dependent Phosphorylation

Researchers investigating CLK1/2/4 kinase signaling can utilize this compound as a starting scaffold for probe development. While its exact IC50 remains unpublished, derived aminated or arylated products from this bromide are anticipated to follow the class trend of 10-30 nM potency against CLK1, providing a basis for assay design [2]. The 8-methoxy group's hydrogen bond accepting capability may contribute to favorable binding interactions with the kinase hinge region.

Synthesis of 8-Methoxyquinazoline-Based Anticancer Agents via C2-Elaboration

Based on the demonstrated anticancer activity of 4,7-disubstituted 8-methoxyquinazoline derivatives against hepatocellular (HepG2) and colon (HCT116) cancer cells [3], this C2-bromo-4-methyl-8-methoxy precursor offers a different vector for derivatization. It serves as a key intermediate to explore C2-modifications, which could lead to new molecules targeting the β-catenin/TCF4 pathway with improved selectivity over the C4/C7-substituted analogs reported in the literature.

Computational Chemistry Model Building for Halogenated Heterocycles

With its well-defined computed properties (XLogP3=2.9, TPSA=35 Ų, 1 rotatable bond, 0 H-bond donors), this molecule serves as a rigid, validated test case for building QSAR models and docking studies. Its specific physical-chemical profile, which significantly differs from the 6-bromo isomer, allows computational chemists to calibrate predictions for halogen bonding and electronic effects imparted by the quinazoline core across different regioisomeric states [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-8-methoxy-4-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.